molecular formula C12H18O2 B3376610 (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol CAS No. 1212415-10-5

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol

Cat. No. B3376610
CAS RN: 1212415-10-5
M. Wt: 194.27 g/mol
InChI Key: ISIRRYYGTXHVRQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, commonly known as Carvedilol, is a beta-blocker medication that is primarily used to treat heart failure and high blood pressure. Carvedilol is a racemic mixture, meaning it contains both R and S enantiomers. However, the (1S)-enantiomer is considered to be the active form of the drug.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. This leads to a decrease in heart rate, blood pressure, and cardiac output, which in turn reduces the workload on the heart. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces the levels of circulating catecholamines, which are hormones that stimulate the sympathetic nervous system. This leads to a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also reduces the production of reactive oxygen species, which are molecules that can damage cells and tissues. This may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

Carvedilol has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying cardiovascular physiology. It is also relatively easy to administer and has a low toxicity profile. However, there are some limitations to its use in lab experiments. Carvedilol has a short half-life, which may limit its usefulness in some experimental settings. It also has a relatively low potency, which may require the use of high doses in some experiments.

Future Directions

There are several future directions for research on ((1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. One area of interest is the development of more potent and selective beta-blockers that can be used to treat cardiovascular disease. Another area of interest is the use of carvedilol in combination with other drugs to achieve better outcomes in the treatment of heart failure and hypertension. Finally, there is interest in the use of carvedilol as a potential treatment for other conditions, such as diabetes and neurodegenerative diseases.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic effects in the treatment of heart failure, hypertension, and other cardiovascular conditions. It has been shown to have a beneficial effect on left ventricular function, reducing the risk of hospitalization and death in patients with heart failure. Carvedilol has also been shown to have a protective effect on the heart, reducing the risk of myocardial infarction and stroke in patients with hypertension.

properties

IUPAC Name

(1S)-1-[4-(2-methylpropoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIRRYYGTXHVRQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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